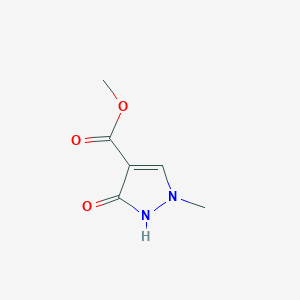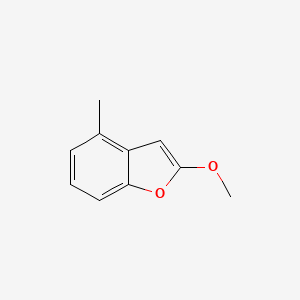![molecular formula C7H4ClNO2S B12868849 6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride CAS No. 79472-38-1](/img/structure/B12868849.png)
6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride is a heterocyclic compound that features a fused ring system combining thiophene and pyrrole structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a pyrrole derivative in the presence of a chlorinating agent. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and catalysts. The process might include steps such as solvent extraction, crystallization, and purification to achieve the desired quality and quantity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s electronic properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mécanisme D'action
The mechanism by which 6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the derivative of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,4-c]pyrrole-4,6-dione: Another heterocyclic compound with similar structural features but different electronic properties.
Thieno[2,3-b]pyrrole: A related compound with a different arrangement of the thiophene and pyrrole rings.
Thieno[3,2-b]pyrrole: Similar in structure but with variations in the position of the sulfur atom and the nitrogen atom.
Uniqueness
6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride is unique due to its specific ring fusion and the presence of a carbonyl chloride group, which imparts distinct reactivity and electronic characteristics. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Propriétés
Numéro CAS |
79472-38-1 |
|---|---|
Formule moléculaire |
C7H4ClNO2S |
Poids moléculaire |
201.63 g/mol |
Nom IUPAC |
6-oxo-4H-thieno[2,3-c]pyrrole-5-carbonyl chloride |
InChI |
InChI=1S/C7H4ClNO2S/c8-7(11)9-3-4-1-2-12-5(4)6(9)10/h1-2H,3H2 |
Clé InChI |
MOADYMDUIZDSPT-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=O)N1C(=O)Cl)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12868778.png)




![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12868821.png)


![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)

![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)

